1-Pyrrolidin-2-ylethane-1,2-diol;hydrochloride
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Overview
Description
1-Pyrrolidin-2-ylethane-1,2-diol;hydrochloride is a versatile chemical compound that has garnered significant attention in various fields of scientific research. Its unique chemical structure and multifunctional properties make it suitable for diverse applications, including drug synthesis, catalyst production, and material science.
Mechanism of Action
Target of Action
It is part of the pyrrolidine alkaloids family , which are known to interact with a variety of targets, including various enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Pyrrolidine alkaloids, in general, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The exact interaction of EN300-7459540 with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrrolidine alkaloids are known to interact with multiple biochemical pathways, leading to their diverse biological effects . The downstream effects of these interactions can vary widely, depending on the specific alkaloid and the biological context.
Result of Action
Given its classification as a pyrrolidine alkaloid, it may share some of the biological activities common to this class of compounds, including antioxidant, anti-inflammatory, and neuropharmacological effects .
Preparation Methods
The synthesis of 1-Pyrrolidin-2-ylethane-1,2-diol;hydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. This can be achieved through various synthetic strategies, including ring construction and functionalization of preformed pyrrolidine rings . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired compound. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Pyrrolidin-2-ylethane-1,2-diol;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used . For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
1-Pyrrolidin-2-ylethane-1,2-diol;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds. In biology and medicine, it serves as a precursor for the development of drugs with potential therapeutic effects. Additionally, it is utilized in the production of catalysts and materials with unique properties, making it valuable in industrial applications.
Comparison with Similar Compounds
1-Pyrrolidin-2-ylethane-1,2-diol;hydrochloride can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to variations in their biological activities and applications . The unique combination of the pyrrolidine ring with the ethane-1,2-diol moiety in this compound distinguishes it from other similar compounds and contributes to its multifunctional properties.
Properties
IUPAC Name |
1-pyrrolidin-2-ylethane-1,2-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-4-6(9)5-2-1-3-7-5;/h5-9H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLOQYFWMLDWMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(CO)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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